molecular formula C10H14ClF2NO3 B2629453 [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride CAS No. 2580199-58-0

[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride

Cat. No.: B2629453
CAS No.: 2580199-58-0
M. Wt: 269.67
InChI Key: HITCKIQTCJFVQD-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride: is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of difluoromethoxy and dimethoxy groups attached to a phenyl ring, along with a methanamine group. The hydrochloride form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a suitable phenol derivative, followed by methoxylation and subsequent amination. The final step involves the formation of the hydrochloride salt to enhance stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and methoxylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a methoxy group.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to methoxy derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of difluoromethoxy groups on enzyme activity and protein interactions. It serves as a probe to investigate the role of fluorinated groups in biological systems .

Medicine: Its difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to improved efficacy in biological systems. The compound may also modulate specific signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • [2-(Difluoromethoxy)-4-methoxyphenyl]methanamine;hydrochloride
  • (4-Bromo-2,6-difluorophenyl)methanamine;hydrochloride
  • (2-(Difluoromethoxy)pyridin-3-yl)methanamine;hydrochloride

Comparison: Compared to similar compounds, [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride is unique due to the presence of both difluoromethoxy and dimethoxy groups. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITCKIQTCJFVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(F)F)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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